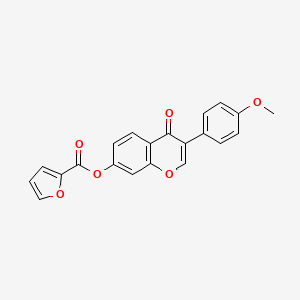

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

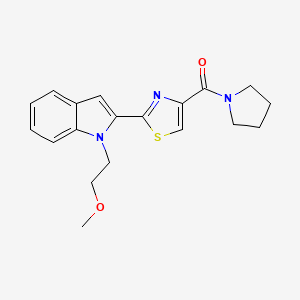

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide, also known as FM19G11, is a small molecule inhibitor that has gained considerable attention in the scientific community due to its potential therapeutic applications. FM19G11 was first discovered by a group of researchers at the University of California, San Francisco, who were investigating the role of the protein MDM2 in cancer.

Aplicaciones Científicas De Investigación

Synthesis and Modification

Quinazoline derivatives, including those similar to N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide, are synthesized for their potential as inhibitors of key biological pathways and for their physicochemical properties. The modification of the benzoyl ring in the quinazoline antifolates has been investigated to enhance their potency against various cellular targets. For instance, alterations in the p-aminobenzoyl ring have shown varying degrees of inhibition against thymidylate synthase and cellular growth in culture, indicating the significance of structural modifications for therapeutic applications (Marsham et al., 1990).

Antimicrobial and Antitumor Activity

Compounds with structural similarities to this compound have been synthesized and evaluated for their antimicrobial and antitumor activities. For example, certain quinazoline derivatives have demonstrated potent antibacterial activities against both Gram-positive and Gram-negative bacteria, highlighting their potential as novel antibacterial agents. Additionally, these compounds have been investigated for their effectiveness against tumor cells, with some showing promising results in inhibiting tumor growth (Saravanan, Alagarsamy, & Prakash, 2015).

Neuroimaging and Diagnostic Applications

The development of novel imaging agents for positron emission tomography (PET) has also been an area of interest. Fluorine-18 labeled benzamide analogues, structurally related to this compound, have been synthesized for imaging the sigma-2 receptor status of solid tumors. These compounds provide valuable insights into tumor biology and offer a non-invasive method for assessing tumor proliferative status, thus facilitating the diagnosis and monitoring of cancer progression (Tu et al., 2007).

Chemical Synthesis and Organic Chemistry

In organic chemistry, the synthesis of 2-substituted quinazolin-4(3H)-ones from 2-nitrobenzamides showcases the utility of compounds like this compound in facilitating novel synthetic routes. These methodologies contribute to the broader understanding of heterocyclic chemistry and provide efficient routes to biologically relevant compounds (Romero, Salazar, & López, 2013).

Propiedades

IUPAC Name |

N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15FN4O4/c1-13-24-19-5-3-2-4-17(19)22(29)26(13)16-10-11-18(23)20(12-16)25-21(28)14-6-8-15(9-7-14)27(30)31/h2-12H,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJUNMFQOUIMNOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15FN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,1'-Biphenyl]-4-yl[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanone](/img/structure/B2717010.png)

![3-[(2-methoxybenzoyl)amino]propanoic Acid](/img/structure/B2717012.png)

![2-[(4-Bromophenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2717014.png)

![2-((6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2717016.png)

![N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2717020.png)

![2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,5-dimethylphenyl)acetamide hydrochloride](/img/structure/B2717021.png)

![2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-mesitylacetamide](/img/structure/B2717024.png)

![6-(6-((3-chlorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide](/img/structure/B2717028.png)